molecular formula C13H11N3O2 B15039029 N'-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide

N'-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide

Cat. No.: B15039029
M. Wt: 241.24 g/mol
InChI Key: CTXDMWBPCBADRF-LJSZJNSQSA-N
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Description

N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structure, which includes a furan ring and a pyridine ring connected by a prop-2-en-1-ylidene linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with pyridine-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide
  • N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide

Uniqueness

N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a furan ring and a pyridine ring connected by a prop-2-en-1-ylidene linker sets it apart from other similar compounds, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-[(E)-[(Z)-3-(furan-2-yl)prop-2-enylidene]amino]pyridine-3-carboxamide

InChI

InChI=1S/C13H11N3O2/c17-13(11-4-1-7-14-10-11)16-15-8-2-5-12-6-3-9-18-12/h1-10H,(H,16,17)/b5-2-,15-8+

InChI Key

CTXDMWBPCBADRF-LJSZJNSQSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C=C\C2=CC=CO2

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC=CC2=CC=CO2

Origin of Product

United States

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